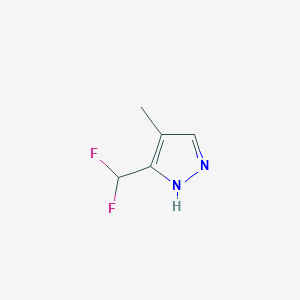
3-(Difluoromethyl)-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H6F2N2 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 132.04990452 g/mol and the complexity rating of the compound is 97. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Pesticide Development
The difluoromethyl group in 3-(Difluoromethyl)-4-methyl-1H-pyrazole contributes to its efficacy as a pesticide. This compound is often utilized as a metabolite in the degradation of certain fungicides, such as fluxapyroxad and sedaxane, which are used to control fungal diseases in crops. The presence of this compound in soil and groundwater has been documented, indicating its role in the environmental fate of these pesticides .
Case Study: Fluxapyroxad
Fluxapyroxad is a broad-spectrum fungicide whose degradation products include 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Studies have shown that this metabolite is significant in assessing the environmental impact and efficacy of fluxapyroxad formulations . The compound's ability to persist in soil suggests it could play a role in integrated pest management strategies.
Medicinal Chemistry
Antifungal Activity
Research has indicated that derivatives of this compound exhibit notable antifungal properties. A study synthesized various oxime ester derivatives from this pyrazole and evaluated their antifungal activities against several pathogens. The results demonstrated that certain derivatives showed promising antifungal efficacy, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism by which these compounds exert their antifungal effects is believed to involve disruption of fungal cell membranes and inhibition of essential metabolic pathways. This characteristic makes them attractive candidates for further development into antifungal agents, particularly against resistant strains .
Environmental Impact and Safety
Ecotoxicological Assessments
The environmental impact of this compound has been evaluated through ecotoxicological studies. These assessments focus on its effects on non-target organisms, such as soil fauna and aquatic life, providing insights into its safety profile when used as a pesticide .
Human Health Considerations
As with any chemical used in agriculture, understanding the potential human health implications is crucial. Regulatory bodies assess metabolites like this compound for their toxicity and exposure risks to ensure safe application practices in agricultural settings .
Propriétés
Numéro CAS |
1245772-27-3 |
|---|---|
Formule moléculaire |
C5H6F2N2 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
5-(difluoromethyl)-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-2-8-9-4(3)5(6)7/h2,5H,1H3,(H,8,9) |
Clé InChI |
DWRHLAQRHWVCBV-UHFFFAOYSA-N |
SMILES |
CC1=C(NN=C1)C(F)F |
SMILES canonique |
CC1=C(NN=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















